Cas no 128196-02-1 ((R)-(-)-Citalopram)

(R)-(-)-Citalopram is the enantiomer of the widely used selective serotonin reuptake inhibitor (SSRI) citalopram. As the biologically active isomer, it exhibits higher potency and selectivity for serotonin transporter (SERT) inhibition compared to its (S)-(+)-counterpart. This compound is of significant interest in pharmacological research due to its potential for improved efficacy and reduced side effects in the treatment of depression and anxiety disorders. Its enantiomeric purity makes it a valuable reference standard for analytical and preclinical studies. (R)-(-)-Citalopram is also utilized in investigations of stereoselective metabolism and receptor binding interactions, contributing to a deeper understanding of SSRI mechanisms.
(R)-(-)-Citalopram structure
(R)-(-)-Citalopram structure
商品名:(R)-(-)-Citalopram
CAS番号:128196-02-1
MF:C20H21N2OF
メガワット:324.39194
CID:139266
PubChem ID:6101829

(R)-(-)-Citalopram 化学的及び物理的性質

名前と識別子

    • 5-Isobenzofurancarbonitrile,1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-, (1R)-
    • (R)-(-)-CITALOPRAM
    • (-)-Citalopram
    • (R)-(-)-3-(5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine
    • (R)-2-Phenylpropi
    • (R)-2-phenylpropionamide
    • (R)-2-Phenyl-propionsaeure-amid
    • (R)-citalopram
    • 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid
    • AG-D-83089
    • Benzeneacetamide, a-methyl-, (aR)-
    • Hydratropamide,(R)-(-)- (8CI)
    • R(-)citalopram
    • R(-)-citalopram
    • R-3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid
    • R-citalopram
    • BDBM86046
    • DTXSID201317195
    • PDSP1_001303
    • HMS2231B13
    • (R)-1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
    • NCGC00389194-01
    • SMR000550474
    • Q27116962
    • Citalopram, (R)-
    • 5-Isobenzofurancarbonitrile, 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-, (1R)-
    • UNII-1TH2C9NJHL
    • 128196-02-1
    • AKOS015914557
    • EN300-49846
    • BIDD:PXR0176
    • (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
    • HMS3369A13
    • CHEBI:36792
    • (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
    • 1TH2C9NJHL
    • SCHEMBL13235283
    • PDSP2_001287
    • CHEMBL399730
    • MLS001165696
    • BIDD:GT0160
    • (R)-(-)-Citalopram
    • インチ: InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
    • InChIKey: WSEQXVZVJXJVFP-FQEVSTJZSA-N
    • ほほえんだ: CN(CCC[C@]1(OCC2C=C(C=CC1=2)C#N)C1C=CC(F)=CC=1)C

計算された属性

  • せいみつぶんしりょう: 324.16393
  • どういたいしつりょう: 324.164
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 36.3A^2

じっけんとくせい

  • PSA: 36.26
  • LogP: 3.81298

(R)-(-)-Citalopram 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-49846-1.0g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
1g
$633.0 2023-06-02
Enamine
EN300-49846-0.5g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
0.5g
$608.0 2023-06-02
Enamine
EN300-49846-0.05g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
0.05g
$532.0 2023-06-02
Enamine
EN300-49846-2.5g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
2.5g
$1238.0 2023-06-02
Enamine
EN300-49846-10.0g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
10g
$2718.0 2023-06-02
TRC
C504815-1mg
(R)-(-)-Citalopram
128196-02-1
1mg
$ 293.00 2023-04-17
A2B Chem LLC
AE33222-25mg
(R)-(-)-CITALOPRAM
128196-02-1
25mg
$1300.00 2024-04-20
TRC
C504815-2.5mg
(R)-(-)-Citalopram
128196-02-1
2.5mg
$ 540.00 2023-04-17
Enamine
EN300-49846-0.25g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
0.25g
$583.0 2023-06-02
Enamine
EN300-49846-0.1g
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
128196-02-1
0.1g
$558.0 2023-06-02

(R)-(-)-Citalopram 関連文献

(R)-(-)-Citalopramに関する追加情報

Introduction to (R)-(-)-Citalopram and Its CAS No. 128196-02-1

Compound with the CAS number 128196-02-1 is a significant entity in the field of pharmaceutical chemistry, particularly known for its relationship to the widely recognized antidepressant drug, (R)-(-)-Citalopram. This compound is a stereoisomer of citalopram, which has garnered considerable attention due to its unique pharmacological properties and therapeutic applications. The detailed exploration of this compound not only sheds light on its chemical structure but also delves into its biological activity, mechanism of action, and recent advancements in research.

The chemical structure of (R)-(-)-Citalopram is characterized by a bicyclic piperazine ring system linked to a benzene ring, with an amine group and a chiral center at the stereogenic carbon. This configuration is crucial for its pharmacological effects, as the stereochemistry of the molecule plays a pivotal role in determining its biological activity. The CAS number 128196-02-1 specifically identifies this enantiomer, distinguishing it from other stereoisomers such as the (S)-(+)-enantiomer, which is less active or inactive in terms of therapeutic efficacy.

In recent years, there has been a surge in research focused on understanding the pharmacological mechanisms of (R)-(-)-Citalopram. Studies have indicated that this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This mechanism is similar to other selective serotonin reuptake inhibitors (SSRIs), but the stereochemical purity of (R)-(-)-Citalopram offers several advantages in terms of efficacy and reduced side effects.

One of the most compelling aspects of (R)-(-)-Citalopram is its potential for developing more targeted and effective treatments for mental health disorders. Research has shown that the (R)-enantiomer may have a higher affinity for serotonin receptors compared to the (S)-enantiomer, leading to improved therapeutic outcomes. This has prompted investigations into optimizing drug formulations that utilize this enantiomer exclusively or in higher concentrations.

The synthesis and characterization of compounds like (R)-(-)-Citalopram with CAS number 128196-02-1 have been facilitated by advancements in chiral synthesis techniques. These methods allow for the precise control of stereochemistry during drug production, ensuring high purity and efficacy. The development of asymmetric catalysis and biocatalytic processes has been particularly instrumental in achieving these milestones.

Recent clinical trials have highlighted the promising potential of (R)-(-)-Citalopram in treating various psychiatric disorders beyond depression. Studies have explored its efficacy in managing anxiety disorders, obsessive-compulsive disorder (OCD), and even some neurodegenerative conditions. The compound's ability to modulate serotonin levels not only addresses mood disorders but also interacts with other neurotransmitter systems, making it a versatile therapeutic agent.

The pharmacokinetic profile of (R)-(-)-Citalopram is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for optimizing dosing regimens and minimizing adverse effects. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to gain detailed insights into these processes.

In conclusion, the compound identified by CAS number 128196-02-1, known as (R)-(-)-Citalopram, represents a significant advancement in pharmaceutical chemistry. Its unique stereochemistry and potent pharmacological effects make it a valuable tool in the treatment of various mental health disorders. Ongoing research continues to uncover new applications and improve our understanding of its mechanisms of action, paving the way for more effective and targeted therapies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd